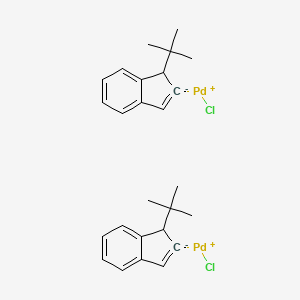
Chloro(1-t-butylindenyl)palladium(II) dimer, 98%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloro(1-t-butylindenyl)palladium(II) dimer, 98% is a chemical compound with the molecular formula C26H30Cl2Pd2 . It has a molecular weight of 626.26 g/mol . This compound is used for experimental and research purposes .
Molecular Structure Analysis
The molecular structure of Chloro(1-t-butylindenyl)palladium(II) dimer, 98% consists of two 1-tert-butyl-1,2-dihydroinden-2-ide groups and two chloropalladium (1+) groups . The InChI string and Canonical SMILES for this compound are provided in the PubChem database .Physical And Chemical Properties Analysis
Chloro(1-t-butylindenyl)palladium(II) dimer, 98% has a molecular weight of 626.3 g/mol . It has 0 hydrogen bond donor count, 2 hydrogen bond acceptor count, and 2 rotatable bond count . The exact mass is 625.97983 g/mol and the monoisotopic mass is 623.97942 g/mol . The topological polar surface area is 0 Ų . The compound has a complexity of 217 .Wissenschaftliche Forschungsanwendungen
Cross-Coupling Reactions
Chloro(1-t-butylindenyl)palladium(II) dimer, as part of the class of palladium(II) precatalysts, plays a critical role in facilitating cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is fundamental in creating carbon-carbon bonds in organic synthesis. These precatalysts are favored for their bench stability and high activity. Specifically, the performance of chloro(1-t-butylindenyl)palladium(II) dimer and its analogs has been evaluated in comparison to other allyl-based precatalysts under varying conditions, showcasing its efficacy in activating via similar pathways and offering insights into which precatalyst to use under different conditions (Espinosa, Doppiu, Hazari, 2020).
Hydrodimerization and Dimerization Reactions
Palladium(II) compounds, including chloro(1-t-butylindenyl)palladium(II) dimer, have demonstrated significant potential in hydrodimerization and dimerization reactions. These compounds are capable of catalyzing the dimerization of olefinic compounds, such as 1,3-butadiene, into valuable chemical products with high selectivity and under favorable conditions. The use of these palladium compounds dissolved in ionic liquids has shown promising results in terms of product selectivity and catalytic activity, with the ability to reuse the ionic catalyst solution multiple times without significant changes in performance (Dullius, Suarez, Einloft, Souza, Dupont, Fischer, Cian, 1998).
Structural and Mechanistic Insights
The study and application of chloro(1-t-butylindenyl)palladium(II) dimer extend to the investigation of its structural and mechanistic aspects. Research into halo or mercaptide bridged palladium (II) dimers has provided valuable insights into the behavior of such complexes, including the chloro-bridged variants, through techniques like variable temperature NMR spectroscopy. These studies help in understanding the solvolytic breaking of the Pd-Cl bond and the dynamics of the complexes, contributing to a deeper comprehension of their reactivity and applications in various organic reactions (Lin, 1983).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-tert-butyl-1,2-dihydroinden-2-ide;chloropalladium(1+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C13H15.2ClH.2Pd/c2*1-13(2,3)12-9-8-10-6-4-5-7-11(10)12;;;;/h2*4-8,12H,1-3H3;2*1H;;/q2*-1;;;2*+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXJPFMMPGIVGO-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1[C-]=CC2=CC=CC=C12.CC(C)(C)C1[C-]=CC2=CC=CC=C12.Cl[Pd+].Cl[Pd+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30Cl2Pd2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
626.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tert-butyl-1,2-dihydroinden-2-ide;chloropalladium(1+) | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

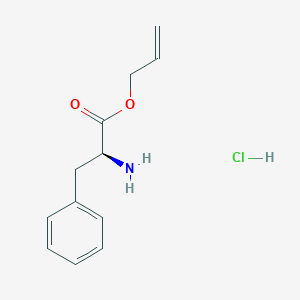

![(5R)-5-[4-(Trifluoromethyl)phenyl]morpholin-3-one](/img/structure/B6289914.png)

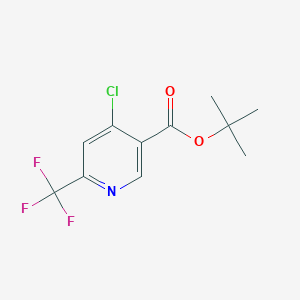
![6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diol trifluoroacetate](/img/structure/B6289922.png)

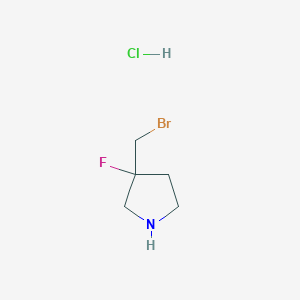
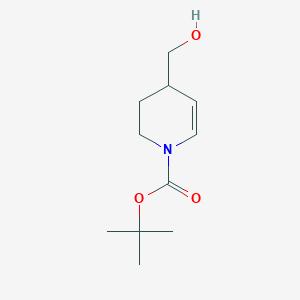
![1,7-Dioxaspiro[3.5]nonan-3-amine](/img/structure/B6289950.png)
![[S(R)]-N-[(1S)-1-[2-(diphenylphosphino)phenyl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6289967.png)
![1,3-Bis[(1S)-1-(1-naphthalenyl)ethyl]-2,3-dihydro-1H-1,3,2-diazaphosphol-2-yl trifluoromethanesulfonate, 98%](/img/structure/B6289968.png)
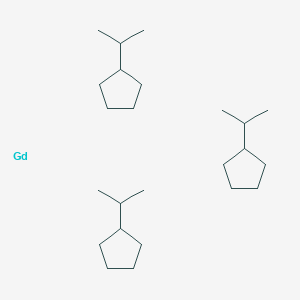
![[S(R)]-N-[(1R)-1-[2-(diphenylphosphino)phenyl]-2,2-dimethylpropyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6289976.png)